molecular formula C26H25Cl3N2O3 B15008108 N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide

N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide

Cat. No.: B15008108
M. Wt: 519.8 g/mol
InChI Key: OFYLXDNEMRSXJA-UHFFFAOYSA-N
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Description

N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide is a complex organic compound with a unique structure that includes benzyl, phenylcarbamoyl, and trichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Benzylamine Derivative: This step involves the reaction of benzylamine with appropriate reagents to form the benzylamine derivative.

    Introduction of Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate under controlled conditions.

    Attachment of Trichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4,5-trichlorophenoxy acetic acid or its derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and trichlorophenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methyl-1-phenylmethanamine
  • N-Benzyl-1-phenylmethanimine
  • 1-Benzyl-2-methylimidazole

Uniqueness

N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H25Cl3N2O3

Molecular Weight

519.8 g/mol

IUPAC Name

2-[benzyl-[2-(2,4,5-trichlorophenoxy)propanoyl]amino]-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C26H25Cl3N2O3/c1-17(34-23-15-21(28)20(27)14-22(23)29)24(32)31(16-18-10-6-4-7-11-18)26(2,3)25(33)30-19-12-8-5-9-13-19/h4-15,17H,16H2,1-3H3,(H,30,33)

InChI Key

OFYLXDNEMRSXJA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1)C(C)(C)C(=O)NC2=CC=CC=C2)OC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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